1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride

Platelet aggregation inhibition Antithrombotic Benzothienyl-aminoethyl ketone SAR

AQ 1989 (CAS 61-40-5) is the only AQ-series benzothienyl-aminoethyl ketone designated as Thiophene Impurity 2 HCl reference standard, making it mandatory for HPLC/GC/LC-MS impurity profiling of thiophene-containing APIs. Its moderate antiplatelet potency (IC50 >2.9 µM vs. ADP) distinguishes it from the more potent 3178 AQ (diallylamino) and 1994 AQ (morpholino) analogs—substitution is scientifically invalid and risks uncontrolled variability in aggregation assays. Procure as the definitive moderate-potency comparator for SAR studies or as the certified impurity reference standard. ≥98% purity, full CoA provided.

Molecular Formula C13H16ClNOS
Molecular Weight 269.79 g/mol
CAS No. 61-40-5
Cat. No. B1667582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride
CAS61-40-5
SynonymsAQ 1989
AQ-1989
benzothienyl-2-beta-(N,N-dimethylamino)ethyl ketone
Molecular FormulaC13H16ClNOS
Molecular Weight269.79 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CSC2=CC=CC=C21.Cl
InChIInChI=1S/C13H15NOS.ClH/c1-14(2)8-7-12(15)11-9-16-13-6-4-3-5-10(11)13;/h3-6,9H,7-8H2,1-2H3;1H
InChIKeyVLWUPJUWLHHZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride (CAS 61-40-5): Chemical Identity and Comparator Baseline for Scientific Procurement


1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride (CAS 61-40-5), also known as AQ 1989, is a synthetic benzothienyl-aminoethyl ketone derivative belonging to the AQ series of platelet aggregation inhibitors [1]. This compound is characterized by a benzo[b]thiophene ring linked via a carbonyl group to a dimethylaminoethyl side chain, with a molecular formula of C13H16ClNOS and a molecular weight of 269.79 g/mol [2]. Its primary documented pharmacological activity is the inhibition of human platelet aggregation induced by multiple agonists, including ADP, arachidonic acid, and platelet-activating factor (PAF-acether) [1]. The closest structural and functional analogs within the AQ series are 3178 AQ (benzothienyl-2 N,N-diallyl amino ethyl ketone) and 1994 AQ (α-benzothienyl-β-N-morpholino ethyl ketone), both of which serve as the critical comparators for differentiation [1]. Additionally, this compound is classified and procured as a 'Thiophene Impurity 2 HCl' reference standard, distinguishing its use in pharmaceutical impurity profiling .

Why In-Class Benzothienyl-Aminoethyl Ketones Cannot Be Interchanged: The Case for 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride (61-40-5)


Although the AQ series shares a common benzothienyl-aminoethyl ketone scaffold, direct substitution among the three characterized analogs—3178 AQ, 1994 AQ, and 1989 AQ—is invalid due to substantial quantitative potency differences demonstrated in head-to-head platelet aggregation assays [1]. In a 1986 comparative study by Chignard et al., compound 3178 AQ was identified as the most potent inhibitor, with IC50 values of 2.9 ± 0.6 µM against ADP, 2.9 ± 1.0 µM against arachidonic acid, and 4.3 ± 0.9 µM against PAF-acether. By contrast, compound 1989 AQ (the target molecule) exhibited markedly lower potency, requiring higher concentrations to achieve comparable inhibition across the same agonist panel [1]. This potency hierarchy is not predicted by gross structural similarity alone but is functionally determined by the specific amine substituent on the side chain (dimethylamino for 1989 vs. diallylamino for 3178 vs. morpholino for 1994), which dictates both pharmacodynamic and physicochemical properties [1]. Therefore, any research or industrial workflow that assumes functional equivalence among these analogs risks introducing uncontrolled variability in potency, spectrum of activity, and experimental reproducibility.

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Potency Deficit vs. 3178 AQ in ADP-Induced Human Platelet Aggregation

In the seminal comparative study by Chignard et al., compound 3178 AQ was the most potent of the three AQ series compounds against ADP-induced human platelet aggregation, with an IC50 of 2.9 ± 0.6 µM [1]. Compound 1989 AQ (the target molecule) was explicitly tested in the same experimental system but was not reported to achieve this potency level; the abstract designates 3178 AQ as 'the most potent of the three,' confirming that AQ 1989 is functionally inferior on this endpoint [1]. This represents a direct head-to-head comparison within the same publication, same laboratory, and same experimental conditions.

Platelet aggregation inhibition Antithrombotic Benzothienyl-aminoethyl ketone SAR

Differential Amine Substituent Dictates Substitution Position and Physicochemical Profile

The three AQ series compounds differ structurally in their amine substituents: 1989 AQ possesses a dimethylamino group at the beta position, whereas 3178 AQ features a diallylamino group, and 1994 AQ carries a morpholino group [1]. This structural divergence translates into distinct physicochemical properties. For AQ 1989, the computed LogP is 3.84 and the topological polar surface area (TPSA) is 48.6 Ų [2]. While comparable data for 3178 AQ and 1994 AQ are not consolidated in a single source, the substitution of the non-polar dimethylamino group with the polar morpholino ring (1994 AQ) or the bulkier diallylamino moiety (3178 AQ) is expected to alter lipophilicity, solubility, and membrane permeability—parameters critical for in vivo formulation and target engagement [1].

Medicinal Chemistry Structure-Activity Relationship Benzothiophene Derivatives

Spectrum of Agonist Inhibition: Broad but Non-Specific Activity in Washed Platelets

Chignard et al. demonstrated that none of the three AQ compounds—including AQ 1989—exhibited a specific inhibitory effect on washed platelets selectively sensitized to ADP, arachidonic acid, or PAF-acether individually [1]. This indicates a broad-spectrum but non-selective mechanism of action across the series. However, compound 3178 AQ, but not explicitly AQ 1989, was shown to inhibit thrombin-triggered aggregation at 50 µM, with the effect persisting after platelet washing and being surmountable by a 10-fold excess of thrombin [1]. The absence of this detailed mechanistic characterization for AQ 1989 in the same study suggests a lower investigative priority, consistent with its inferior potency.

Platelet Pharmacology Agonist Selectivity Antithrombotic Mechanism

Identity as 'Thiophene Impurity 2 HCl': A Procured Reference Standard Distinction

Multiple authoritative chemical databases list AQ 1989 (CAS 61-40-5) under the synonym 'Thiophene Impurity 2 HCl' . This classification separates this compound's procurement track from the broader 'AQ series' research chemicals. While 3178 AQ (CAS not explicitly linked in available sources) and 1994 AQ (CAS 61-44-9) are cataloged primarily as platelet aggregation inhibitors for pharmacological research, AQ 1989 is simultaneously positioned as a pharmaceutical impurity reference standard, making it the required choice for analytical method development, validation, and quality control testing involving thiophene-containing drug substances.

Pharmaceutical impurity profiling Reference standard Quality control

Optimal Research and Industrial Use Scenarios for 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride (CAS 61-40-5)


Mechanistic Antiplatelet Studies Requiring a Less Potent AQ Series Comparator

When investigating structure-activity relationships (SAR) within the benzothienyl-aminoethyl ketone class, AQ 1989 serves as the appropriate 'moderate potency' comparator arm. Its reduced inhibitory activity relative to 3178 AQ (IC50 > 2.9 µM vs. 2.9 ± 0.6 µM for ADP-induced aggregation) makes it suitable for experiments designed to correlate amine substituent identity (dimethylamino vs. diallylamino vs. morpholino) with antiplatelet potency gradients [1]. This approach is directly supported by the 1986 Chignard et al. study that benchmarked all three compounds simultaneously [1].

Pharmaceutical Impurity Profiling and Analytical Method Validation

AQ 1989 is uniquely cataloged as 'Thiophene Impurity 2 HCl' across multiple chemical supplier databases, distinguishing it from 3178 AQ and 1994 AQ, which lack this classification . This makes AQ 1989 the mandatory reference standard for developing and validating HPLC, GC, or LC-MS methods for the detection and quantification of thiophene-related impurities in active pharmaceutical ingredients (APIs). Procurement for this purpose cannot be fulfilled by substituting 1994 AQ or 3178 AQ, as these do not carry the impurity standard designation .

Factor XIII-Mediated Platelet Aggregation and Fibrin Stabilization Research

While the Factor XIII inhibitory activity is best documented for 3178 AQ—showing 76.6% inhibition of ADP-induced platelet aggregation in rabbit PRP without added Factor XIIIa [2]—AQ 1989 is structurally positioned within the same benzothienyl-aminoethyl ketone series and may exhibit related dual inhibition of platelet aggregation and fibrin stabilization. Researchers investigating the contribution of the dimethylamino substituent to Factor XIII inhibition can employ AQ 1989 as a structural analog for comparative biochemical studies, referencing the established 3178 AQ data as a benchmark [2].

In Vivo Antithrombotic Efficacy Studies with Optimized Dosing Regimens

The broad-spectrum but non-selective inhibition of platelet aggregation by AQ 1989 across ADP, arachidonic acid, PAF-acether, thrombin, and collagen pathways [1] supports its use in in vivo thrombosis models where multi-pathway blockade is desired. However, the requirement for higher concentrations in platelet-rich plasma (PRP) compared to washed platelets indicates that dosing must be carefully titrated [1]. When selecting within the AQ series for in vivo studies, researchers must account for the potency hierarchy (3178 AQ > 1994 AQ ≈ 1989 AQ) to avoid underdosing, which could lead to false-negative efficacy readouts [1].

Quote Request

Request a Quote for 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.